

# Pharmacological Profile of Umbralisib R-enantiomer: A Technical Guide

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## Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

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Disclaimer: This document synthesizes publicly available information on the pharmacological profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[\[1\]](#)

## Introduction

Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The stereochemistry of a drug can significantly impact its pharmacological properties. This guide focuses on the pharmacological profile of the R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where data is available.

## Mechanism of Action

Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3K $\delta$  and CK1 $\epsilon$ .

- PI3K $\delta$  Inhibition: PI3K $\delta$  is a lipid kinase primarily expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[\[2\]](#)[\[9\]](#) Inhibition

of PI3K $\delta$  disrupts this signaling cascade, leading to reduced proliferation and induction of apoptosis in B-cell malignancies.[2][9]

- CK1 $\epsilon$  Inhibition: CK1 $\epsilon$  is a serine/threonine kinase involved in various cellular processes, including the regulation of oncogenic signaling pathways such as Wnt/ $\beta$ -catenin.[10][11][12][13] Umbralisib's inhibition of CK1 $\epsilon$  is thought to contribute to its anti-cancer effects and may also modulate its safety profile compared to other PI3K $\delta$  inhibitors.[14][15]

The R-enantiomer of Umbralisib is also known to be a PI3K $\delta$  inhibitor, though it is the less active of the two enantiomers.[16] Information regarding its activity against CK1 $\epsilon$  is not currently available in the public domain.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the R- and S-enantiomers of Umbralisib.

Table 1: In Vitro Inhibitory Activity against PI3K $\delta$

Enantiomer	Target	IC50 ( $\mu$ M)	Fold Difference (S vs. R)
R-enantiomer	PI3K $\delta$	2.1	~95.5x less potent
S-enantiomer (Umbralisib)	PI3K $\delta$	0.022	-

Data sourced from patent US20210244701A1.

Table 2: In Vitro Inhibitory Activity against CK1 $\epsilon$

Enantiomer	Target	EC50 ( $\mu$ M)
R-enantiomer	CK1 $\epsilon$	Data not available
S-enantiomer (Umbralisib)	CK1 $\epsilon$	6.0[3]

Table 3: Selectivity Profile of Umbralisib Enantiomers

Enantiomer	Target	Selectivity Data
R-enantiomer	PI3K $\alpha$ , PI3K $\beta$ , PI3K $\gamma$	At least 20-fold more selective for PI3K $\delta$ <sup>[16][17][18]</sup>
S-enantiomer (Umbralisib)	PI3K $\alpha$ , PI3K $\beta$ , PI3K $\gamma$	>1500-fold vs PI3K $\alpha$ and $\beta$ ; ~225-fold vs PI3K $\gamma$ (Kd) <sup>[4]</sup>

Table 4: Cellular Activity

Enantiomer	Assay	Cell Line	Endpoint	Result
R-enantiomer	Cell Proliferation	Data not available	Data not available	Data not available
S-enantiomer (Umbralisib)	Cell Proliferation	Human whole blood CD19+ cells	Half-maximal inhibition	100-300 nM <sup>[19]</sup>
S-enantiomer (Umbralisib)	AKT Phosphorylation (Ser473)	Human lymphoma and leukemia cell lines	Inhibition	Concentration-dependent <sup>[3]</sup>

Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)

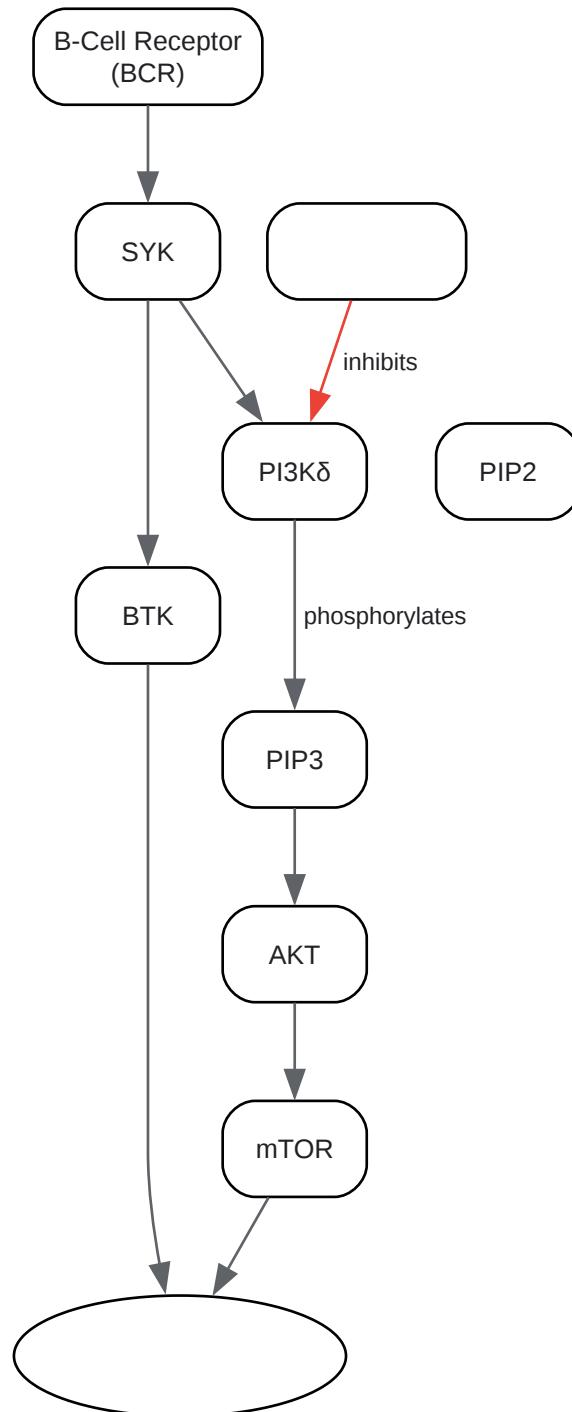
Parameter	Value	Species
T <sub>max</sub>	~4 hours <sup>[2]</sup>	Human
Half-life (t <sub>1/2</sub> )	~91 hours <sup>[2]</sup>	Human
Protein Binding	>99.7% <sup>[2]</sup>	Human
Metabolism	CYP2C9, CYP3A4, CYP1A2 (in vitro) <sup>[2]</sup>	Human
Excretion	~81% in feces (17% unchanged) <sup>[2]</sup>	Human

Pharmacokinetic data for the R-enantiomer is not publicly available.

## Signaling Pathways and Experimental Workflows

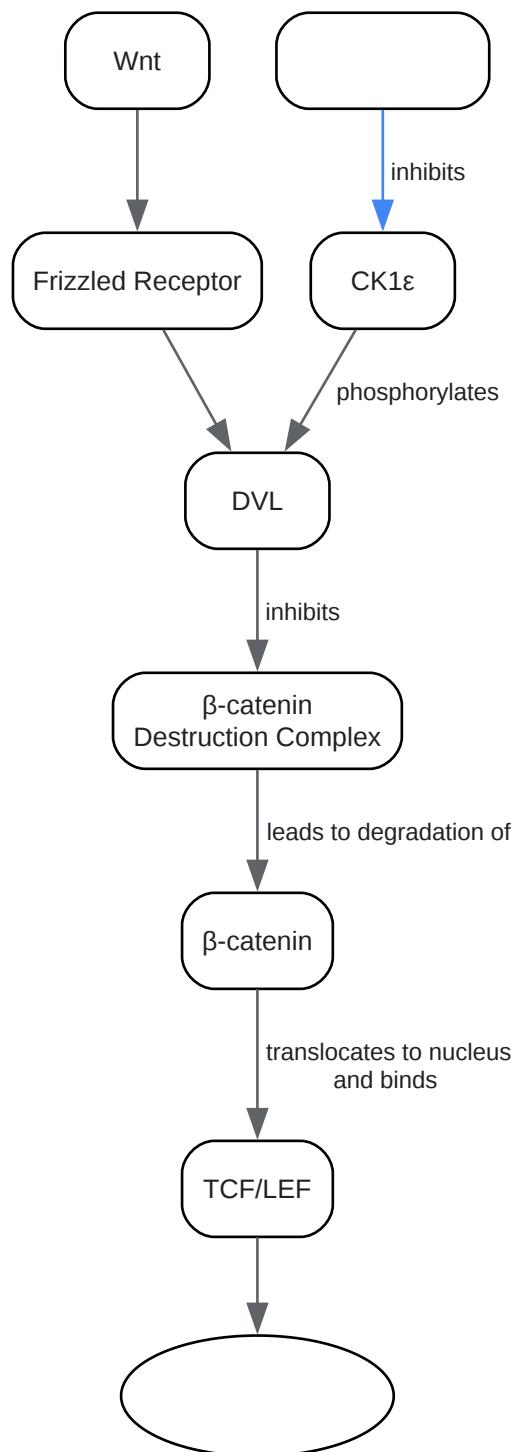
### Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Umbralisib.



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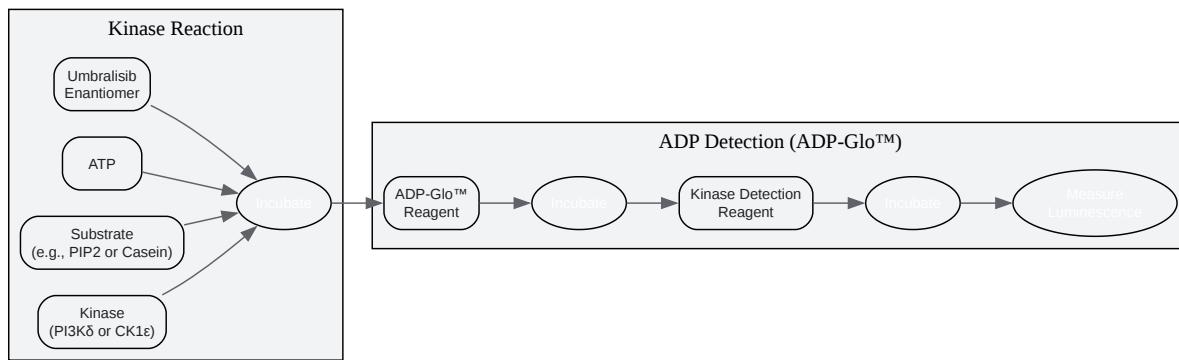
Caption: Simplified PI3K $\delta$  signaling pathway in B-cells.

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Caption: Simplified Wnt/β-catenin signaling pathway involving CK1ε.

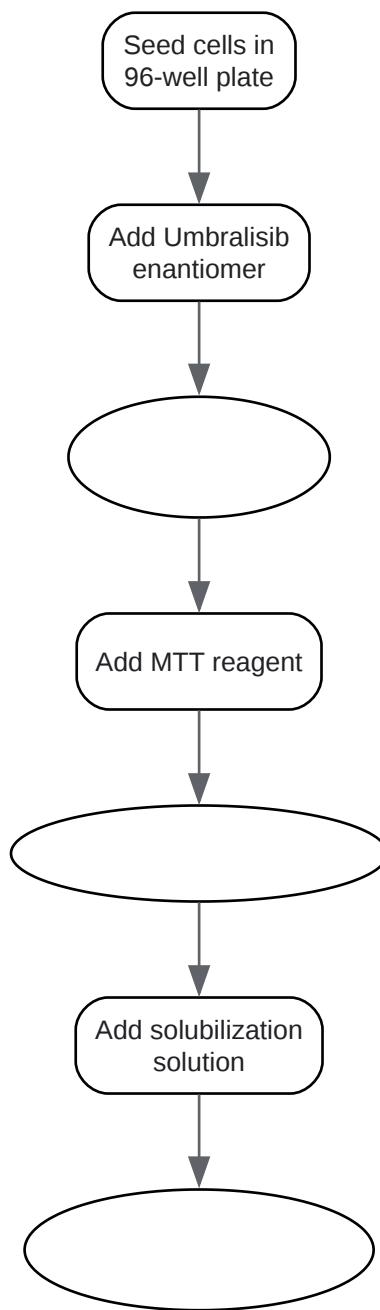
## Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays.



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Caption: General workflow for an in vitro kinase inhibition assay.



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Caption: General workflow for a cell viability MTT assay.

## Experimental Protocols

Detailed experimental protocols for the specific studies cited are not publicly available. The following are generalized protocols for the types of assays commonly used to characterize kinase inhibitors.

## In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

### Materials:

- Recombinant human PI3K $\delta$  or CK1 $\epsilon$  enzyme
- Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K $\delta$ , casein for CK1 $\epsilon$ )
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (Umbralisib enantiomers) dissolved in DMSO
- 384-well plates

### Procedure:

- Prepare serial dilutions of the test compounds.
- In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

### Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- Test compounds (Umbralisib enantiomers)
- 96-well plates

### Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Discussion and Future Directions

The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more potent in inhibiting PI3K $\delta$  than the R-enantiomer. This stereoselectivity is a common feature of chiral kinase inhibitors and underscores the importance of chiral separation and analysis in drug development.

A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer beyond its activity on PI3K $\delta$ . To provide a complete picture, further studies are required to:

- Determine the inhibitory activity of the R-enantiomer against CK1 $\epsilon$ .
- Establish a comprehensive kinase selectivity profile for the R-enantiomer.
- Evaluate the *in vitro* cellular effects of the R-enantiomer on proliferation, apoptosis, and relevant signaling pathways in cancer cell lines.
- Conduct *in vivo* pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.

A thorough characterization of the R-enantiomer would not only provide a more complete understanding of the structure-activity relationship of Umbralisib but could also offer insights into the off-target effects and overall safety profile of the racemic mixture, should it ever be considered.

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